Enantioselective Hydrolysis: High Stereoselectivity of D,L-Tryptophanamide with Flavobacterium aquatile Amidase
In a direct comparative study using Flavobacterium aquatile amidase, D,L-tryptophanamide underwent asymmetric hydrolysis to yield L-tryptophan with an enantiomeric excess (ee) > 99.9% and an enantiomeric ratio (E) > 200 [1]. This high stereoselectivity demonstrates the racemic mixture's utility in producing optically pure L-tryptophan, a capability not possible with L-tryptophanamide alone.
| Evidence Dimension | Stereoselectivity of enzymatic hydrolysis |
|---|---|
| Target Compound Data | ee > 99.9%, E > 200 |
| Comparator Or Baseline | L-tryptophanamide (cannot undergo asymmetric resolution) |
| Quantified Difference | D,L form enables enantiomeric resolution; L form yields no optical purification |
| Conditions | Amidase from Flavobacterium aquatile, optimized fermentation medium |
Why This Matters
Procurement of D,L-tryptophanamide hydrochloride is essential for biocatalytic processes requiring kinetic resolution of racemic mixtures to produce enantiopure amino acids.
- [1] Xu, J.-M., Chen, B., Wang, Y.-S., & Zheng, Y.-G. (2013). Production of l-tryptophan by enantioselective hydrolysis of d,l-tryptophanamide using a newly isolated bacterium. Chemical Papers, 67(10), 1262–1270. View Source
